molecular formula C13H12O3 B1625129 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone CAS No. 73584-59-5

1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone

Cat. No. B1625129
CAS RN: 73584-59-5
M. Wt: 216.23 g/mol
InChI Key: QJSWNSVBYZKFSS-UHFFFAOYSA-N
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Patent
US07638554B2

Procedure details

A solution of 4-methoxy-1-naphthol 11 (435 mg, 2.5 mmol) in toluene (5 mL) and nitromethane (0.75 mL) was treated with scandium triflate (61.52 mg, 0.125 mmol) and acetyl chloride (0.195 mL, 2.75 mmol) and irradiated in the microwave reactor (Personal Chemistry, Inc) at a temperature of 170° C. for 5 minutes. The cooled reaction was diluted with methylene chloride and filtered through a small pad of silica gel. The filtrate was evaporated to dryness and purified via flash chromatography, eluting the pure C-acylated product 12 with CH2Cl2/hexanes (1:1). Pooled fractions were evaporated to afford 12 as a greenish yellow solid (0.388 g, 72% yield). 1H NMR (300 MHz, CDCl3): δ 2.69 (s, 3H, COCH3), 3.99 (s, 3H, OCH3), 6.84 (s, 1H, Ar-3-H), 7.80 (m, 2H, Ar—H), 8.10 (d, 1H, Ar—H), 8.21 (d, 1H, Ar—H), 13.76 (s, 1H, OH).
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
61.52 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.[C:14](Cl)(=[O:16])[CH3:15]>C1(C)C=CC=CC=1.[N+](C)([O-])=O.C(Cl)Cl.[O-]S(C(F)(F)F)(=O)=O.[Sc+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[C:14]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[OH:13])(=[O:16])[CH3:15] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
COC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
0.195 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.75 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
61.52 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Sc+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated in the microwave reactor (Personal Chemistry, Inc) at a temperature of 170° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography
WASH
Type
WASH
Details
eluting the pure C-acylated product 12 with CH2Cl2/hexanes (1:1)
CUSTOM
Type
CUSTOM
Details
Pooled fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.388 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.